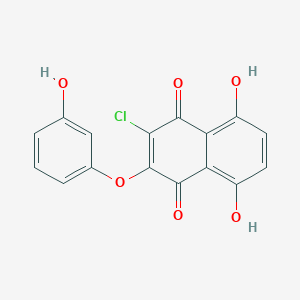
1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- is a complex organic compound with the molecular formula C16H9ClO5 This compound is a derivative of naphthoquinone, characterized by the presence of chlorine, hydroxyl, and hydroxyphenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- typically involves multi-step organic reactions. One common method includes the condensation of 1,4-dimethoxybenzene with 2,3-dichloromaleic anhydride, followed by reductive dechlorination and re-oxidation . Another approach involves the oxidation of 5,8-dihydroxy-1-tetralone with manganese dioxide (MnO2) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include manganese dioxide (MnO2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted naphthoquinones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in targeting specific cellular pathways.
Mecanismo De Acción
The mechanism of action of 1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- involves multiple cellular pathways. It can induce oxidative stress, leading to apoptosis in cancer cells . The compound interacts with mitochondrial pathways, activating apoptosis-inducing factors (AIF) and disrupting microtubule function. Additionally, it interferes with lysosomal function and activates p53-dependent pathways, leading to cell cycle arrest and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone): A naturally occurring compound with similar quinone structure.
1,4-Naphthoquinone: The parent compound from which many derivatives, including 1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)-, are synthesized.
2-Amino-3-chloro-1,4-naphthoquinone: Another derivative with amino and chloro substituents.
Uniqueness
1,4-Naphthalenedione, 2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)- is unique due to the presence of both chloro and hydroxyphenoxy groups, which confer distinct chemical reactivity and biological activity compared to other naphthoquinone derivatives.
Propiedades
Número CAS |
206255-33-6 |
|---|---|
Fórmula molecular |
C16H9ClO6 |
Peso molecular |
332.69 g/mol |
Nombre IUPAC |
2-chloro-5,8-dihydroxy-3-(3-hydroxyphenoxy)naphthalene-1,4-dione |
InChI |
InChI=1S/C16H9ClO6/c17-13-14(21)11-9(19)4-5-10(20)12(11)15(22)16(13)23-8-3-1-2-7(18)6-8/h1-6,18-20H |
Clave InChI |
UNMCZMLVYDAHQP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)OC2=C(C(=O)C3=C(C=CC(=C3C2=O)O)O)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{[1-(4-Methoxyphenyl)-2-phenylethenyl]oxy}(trimethyl)silane](/img/structure/B14253715.png)
![N~1~,N~2~-Bis[3,4-bis(dodecyloxy)phenyl]ethanebis(thioamide)](/img/structure/B14253723.png)
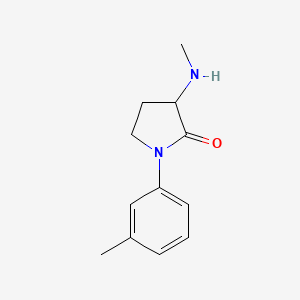
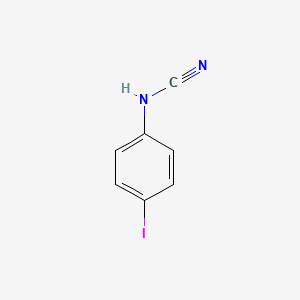
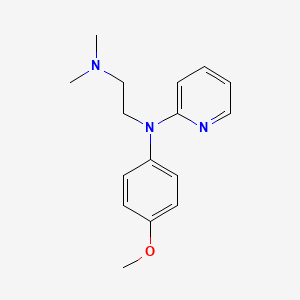
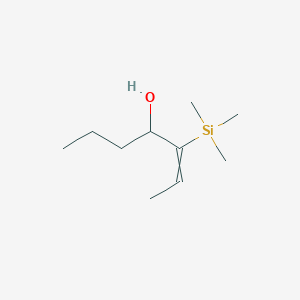
![1H,7H-5,9-Methano[1,3]dioxocino[5,6-c][1,2]oxazole](/img/structure/B14253779.png)
![(1S,2R,3S,4R)-3-aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14253782.png)
![Acetamide, N-[4-(2-methyl-3-oxopropyl)phenyl]-](/img/structure/B14253785.png)
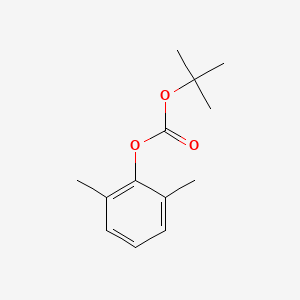
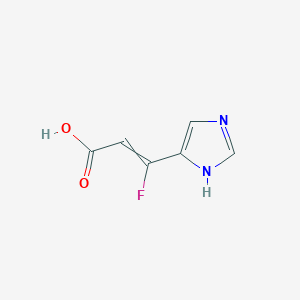
![2-Propenoic acid, 3-[2,2'-bipyridin]-5-ylpropyl ester](/img/structure/B14253801.png)
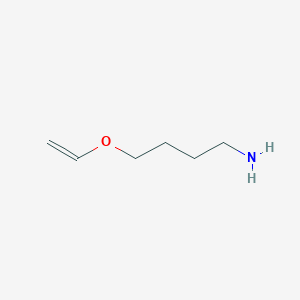
![1-Piperazinamine, 4-(9H-fluoren-9-yl)-N-[3-(2-furanyl)-2-propen-1-ylidene]-](/img/structure/B14253811.png)
